1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
- The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Scientific Research Applications
Asymmetric Syntheses and Chiral Compounds
- The asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from related compounds, employing novel chiral synthon reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents to afford chiral pyrrolidines, highlight the potential for creating diverse chiral compounds (Katritzky et al., 1999).
Electrocyclic Reactions and Complex Formation
- Research demonstrating metal-assisted electrocyclic reactions in a CN–NC–CN system, leading to the formation of complex cationic structures, suggests applications in the synthesis of complex heterocycles and coordination compounds (Pal et al., 2000).
Conducting Polymers from Pyrrole Derivatives
- The development of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes through electrochemical polymerization, showing low oxidation potentials and stability in the conducting form, indicates potential applications in electronic materials and devices (Sotzing et al., 1996).
Enantioselective Synthesis
- The use of specific derivatives for the enantioselective addition of diethylzinc to aldehydes, resulting in high enantioselectivity, demonstrates the compound's relevance in the synthesis of chiral alcohols and related molecules (Asami et al., 2015).
Syntheses of Heterocycles
- Novel methods for synthesizing hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines from specific synthons, showing diverse reactivity with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, illustrate applications in the creation of varied heterocyclic compounds (Katritzky et al., 2000).
Crystal Structure and Conformational Analysis
- Detailed structural and conformational analysis of specific derivatives via X-ray diffraction and density functional theory (DFT) studies highlights the importance of these compounds in understanding molecular geometry, electronic structure, and reactivity (Huang et al., 2021).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Benzo[d][1,3]dioxole Moiety:
- Starting with catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
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Synthesis of the Pyrrolidine Ring:
- The pyrrolidine ring can be synthesized via a Mannich reaction, involving an amine, formaldehyde, and a ketone.
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Coupling of the Benzo[d][1,3]dioxole and Pyrrolidine:
- The benzo[d][1,3]dioxole derivative can be coupled with a pyrrolidine derivative through a nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
- Investigated for its role in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-methylphenyl)propan-1-one: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.
Uniqueness: The presence of the trifluoromethyl group in 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c22-21(23,24)17-5-1-14(2-6-17)3-8-20(26)25-10-9-16(12-25)15-4-7-18-19(11-15)28-13-27-18/h1-2,4-7,11,16H,3,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLRJKTDXQMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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